molecular formula C14H11IN4 B14384894 9-Azido-10-methylacridin-10-ium iodide CAS No. 89873-27-8

9-Azido-10-methylacridin-10-ium iodide

Cat. No.: B14384894
CAS No.: 89873-27-8
M. Wt: 362.17 g/mol
InChI Key: CEZBNQYHGCTBBE-UHFFFAOYSA-M
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Description

9-Azido-10-methylacridin-10-ium iodide is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azido group at the 9th position and a methyl group at the 10th position of the acridine ring, with an iodide counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azido-10-methylacridin-10-ium iodide typically involves the following steps:

    Starting Material: The synthesis begins with 10-methylacridine.

    Azidation: The 9th position of 10-methylacridine is azidated using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

    Quaternization: The resulting 9-azido-10-methylacridine is then quaternized with methyl iodide (CH₃I) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-Azido-10-methylacridin-10-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)

    Reduction: Hydrogen gas (H₂), palladium catalyst

    Cycloaddition: Alkynes, copper(I) catalyst

Major Products Formed

    Substitution: Various substituted acridines

    Reduction: 9-Amino-10-methylacridin-10-ium iodide

    Cycloaddition: 1,2,3-Triazole derivatives

Scientific Research Applications

9-Azido-10-methylacridin-10-ium iodide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various acridine derivatives.

    Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.

    Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-Azido-10-methylacridin-10-ium iodide involves its interaction with biological molecules. The azido group can undergo photolysis to generate reactive nitrogen species, which can cause damage to cellular components. The acridine moiety can intercalate into DNA, disrupting its structure and function. These interactions make it a potential candidate for photodynamic therapy and antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

  • 9-Mesityl-10-methylacridin-10-ium iodide
  • 9,10-Dimethylacridin-10-ium iodide
  • 9-Amino-10-methylacridin-10-ium iodide

Uniqueness

9-Azido-10-methylacridin-10-ium iodide is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential applications in photodynamic therapy and as a precursor for triazole synthesis. Its ability to intercalate into DNA and generate reactive nitrogen species upon photolysis sets it apart from other similar compounds.

Properties

CAS No.

89873-27-8

Molecular Formula

C14H11IN4

Molecular Weight

362.17 g/mol

IUPAC Name

9-azido-10-methylacridin-10-ium;iodide

InChI

InChI=1S/C14H11N4.HI/c1-18-12-8-4-2-6-10(12)14(16-17-15)11-7-3-5-9-13(11)18;/h2-9H,1H3;1H/q+1;/p-1

InChI Key

CEZBNQYHGCTBBE-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)N=[N+]=[N-].[I-]

Origin of Product

United States

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